1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
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Description
1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Scientific Research Applications
Hydrogel Formation and Physical Properties Tuning
Hydrogel formation with specific urea compounds, although not directly mentioning the chemical , involves the tuning of physical properties through anion interactions. The study by Lloyd and Steed (2011) discusses how urea compounds can form hydrogels in acidic environments, with the gel's properties being dependent on the anion identity. This research illustrates the potential application of similar urea compounds in creating tunable hydrogels for various scientific applications, including drug delivery systems and tissue engineering scaffolds G. Lloyd & J. Steed, (2011).
Antitumor and Pharmacological Applications
Another area of application is in the development of novel pharmaceuticals, particularly as inhibitors in cancer treatment. Jingrong Li et al. (2013) designed and synthesized a series of compounds with significant antitumor assays. They identified a compound as a potent, highly selective, and efficacious dual inhibitor for c-Met/ALK, showing significant tumor growth inhibition in specific carcinoma models. This indicates the potential utility of urea derivatives in designing selective inhibitors for cancer therapy Jingrong Li, Nan Wu, Yuan-xin Tian, Jiajie Zhang, & Shuguang Wu, (2013).
Antimicrobial Activity
The synthesis of certain urea compounds demonstrates antimicrobial properties, as shown in the work by Okasha et al. (2022). They synthesized a pyran derivative exhibiting favorable antimicrobial activities against both bacteria and fungi. This application is crucial for the development of new antimicrobial agents, offering potential solutions to the growing problem of antibiotic resistance R. M. Okasha, A. Fouda, Majed A. Bajaber, H. Ghabbour, A. E. E. Amr, A. Naglah, A. Almehizia, A. Elhenawy, & A. El-Agrody, (2022).
Analgesic and Antiparkinsonian Activities
Research on substituted pyridine derivatives from specific starting materials has shown that these compounds possess significant analgesic and antiparkinsonian activities. The study by Amr et al. (2008) demonstrates the potential of such derivatives in treating pain and Parkinson's disease, highlighting the broader implications of urea compounds in medicinal chemistry A. Amr, S. Maigali, & Mohamed M. Abdulla, (2008).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-5-3-2-4-15(16)22-18(24)21-12-14-6-10-23(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIYOVAECXADQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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